molecular formula C13H10N4O3 B6535369 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1173069-18-5

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6535369
CAS RN: 1173069-18-5
M. Wt: 270.24 g/mol
InChI Key: QMTVDJQEWCNJMO-UHFFFAOYSA-N
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Description

Apremilast is a phosphodiesterase 4 (PDE4) inhibitor . It is known chemically as N-{2-[(1S)-1-(3-ethoxy-4 methoxyphenyl)-2-methylsulfonyl) ethyl]-1,3-dioxo-2,3-dihydro-1H isoindol-4-yl}acetamide . Its empirical formula is C22H24N2O7S and the molecular weight is 460.5 .


Synthesis Analysis

A new protocol for the asymmetric synthesis of Apremilast has been described using tert-butanesulfinamide as a chiral auxiliary . This synthetic route consists of four steps starting from the commercially available 3-hydroxy-4-methoxybenzaldehyde, and Apremilast was accordingly obtained in an overall 56% yield and with 95.5% ee .


Molecular Structure Analysis

The molecular structure of Apremilast is complex, with an empirical formula of C22H24N2O7S . It contains a 1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl group, a 1-methyl-1H-pyrazole-5-carboxamide group, and a methylsulfonyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Apremilast are complex and involve several steps . The process includes hydrogenation in acetone, cyclization and acetylation followed by condensation in methyl isobutyl ketone (MIBK) and acetic acid mixture in specific volume ratios .


Physical And Chemical Properties Analysis

Apremilast is a crystalline solid . It has a molecular weight of 460.5 and an empirical formula of C22H24N2O7S .

Scientific Research Applications

Treatment of Plaque Psoriasis

Apremilast (marketed as Otezla®) is a small molecule inhibitor of phosphodiesterase 4 (PDE4). It was FDA-approved for treating patients with moderate to severe plaque psoriasis who may also receive phototherapy or other psoriasis treatments . Apremilast’s mechanism of action as a regulator of inflammatory signaling makes it potentially effective for other conditions such as ankylosing spondylitis, Behcet’s disease, atopic dermatitis, and ulcerative colitis.

Mediator of Inflammatory Signaling

Apremilast’s β-amino sulfone skeleton (Figure 1) places it in a class of compounds relevant to synthetic chemistry and medicinal applications. The amino group in phthalimide form is attached to a benzylic stereogenic carbon. Notably, only the (S)-enantiomer is effective for treating plaque psoriasis, necessitating efficient methods to prepare (S)-amino sulfone 1, a key intermediate for apremilast synthesis .

Challenges in Asymmetric Synthesis

The presence of the methylsulfonyl group in apremilast poses challenges for asymmetric synthesis. Biocatalytic methods like transaminase remain elusive for producing apremilast, despite their applications in preparing other chiral aliphatic amines .

Mechanism of Action

Apremilast acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) and inhibits spontaneous production of TNF-alpha from human rheumatoid synovial cells . The inhibition of PDE4 by Apremilast leads to increased intracellular cAMP levels .

Safety and Hazards

Apremilast has some known contraindications and warnings. It is not recommended for use with strong cytochrome P450 enzyme inducers (e.g., rifampin, phenobarbital, carbamazepine, phenytoin) because loss of efficacy may occur . Cases of angioedema and anaphylaxis have been reported during post-marketing surveillance .

properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3/c1-17-9(5-6-14-17)12(19)15-8-4-2-3-7-10(8)13(20)16-11(7)18/h2-6H,1H3,(H,15,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTVDJQEWCNJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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